1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL
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Overview
Description
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol is a complex organic compound belonging to the class of 1-phenyltetrahydroisoquinolines . This compound contains a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety, making it a part of the organoheterocyclic compounds .
Preparation Methods
The synthesis of 1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors such as hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-ones . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol involves its interaction with specific molecular targets, such as estrogen receptor alpha . This interaction can modulate various cellular pathways, leading to changes in gene expression and cellular functions. The exact pathways and molecular targets may vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol can be compared with other similar compounds, such as:
- Octahydro-2H-pyrido[1,2-a]pyrazin-6-ylmethanol
- 1,4-Diazabicyclo[4.4.0]decane
- Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of phenyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H33N3O |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(1R)-1-[4-[(9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]phenyl]-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C29H33N3O/c33-27-13-14-28-23(20-27)15-17-32(25-6-2-1-3-7-25)29(28)22-9-11-24(12-10-22)31-19-18-30-16-5-4-8-26(30)21-31/h1-3,6-7,9-14,20,26,29,33H,4-5,8,15-19,21H2/t26-,29+/m0/s1 |
InChI Key |
ZGHFWBDHZZKWSI-LITSAYRRSA-N |
Isomeric SMILES |
C1CCN2CCN(C[C@@H]2C1)C3=CC=C(C=C3)[C@@H]4C5=C(CCN4C6=CC=CC=C6)C=C(C=C5)O |
Canonical SMILES |
C1CCN2CCN(CC2C1)C3=CC=C(C=C3)C4C5=C(CCN4C6=CC=CC=C6)C=C(C=C5)O |
Origin of Product |
United States |
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